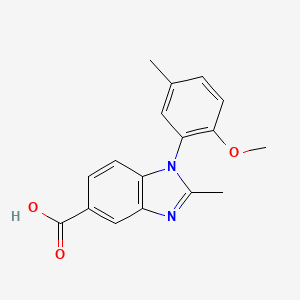

1-(2-methoxy-5-methylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Description

1-(2-Methoxy-5-methylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a substituted benzimidazole derivative characterized by a benzimidazole core with a carboxylic acid group at position 5, a methyl group at position 2, and a 2-methoxy-5-methylphenyl substituent at position 1. The structural uniqueness of this compound lies in its methoxy and methyl substituents on the phenyl ring, which influence electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)-2-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-10-4-7-16(22-3)15(8-10)19-11(2)18-13-9-12(17(20)21)5-6-14(13)19/h4-9H,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBKWMACDGRKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C(=NC3=C2C=CC(=C3)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401148887 | |

| Record name | 1-(2-Methoxy-5-methylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401148887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442531-54-6 | |

| Record name | 1-(2-Methoxy-5-methylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=442531-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxy-5-methylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401148887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2-Methoxy-5-methylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid (CAS No. 442531-54-6) is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H16N2O3

- Molecular Weight : 296.32 g/mol

- Synonyms : Various synonyms include 1-(2-methoxy-5-methylphenyl)-2-methyl-5-benzimidazolecarboxylic acid and others listed in chemical databases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. These compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Leukemic Cells

In a notable study, derivatives of benzimidazole were synthesized and evaluated for their cytotoxic effects. One derivative demonstrated an IC50 value of 3 µM against leukemic cells, indicating strong potential as an anti-leukemic agent. The mechanism involved S/G2 cell cycle arrest and apoptosis induction, characterized by downregulation of CDK2 and Cyclin B1, alongside upregulation of anti-apoptotic proteins .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the cleavage of PARP and the elevation of DNA strand breaks.

- Cell Cycle Arrest : It induces cell cycle arrest at the S/G2 phase, which is critical for halting cancer cell proliferation.

Antioxidant and Antimicrobial Properties

In addition to its anticancer properties, benzimidazole derivatives have shown antioxidant and antimicrobial activities. In vitro experiments have demonstrated that these compounds can scavenge free radicals and inhibit bacterial growth .

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 3 | Leukemic Cells | Apoptosis induction, Cell cycle arrest |

| Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate | 0.12 - 2.78 | MCF-7, A549 | Apoptosis induction |

| Doxorubicin | Varies | Various | DNA intercalation |

Scientific Research Applications

1-(2-methoxy-5-methylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative with a fused benzene and imidazole ring structure . It has a molecular formula of C₁₇H₁₆N₂O₃ and a molecular weight of 296.32 g/mol . The compound is investigated for its potential biological activities and applications in medicinal chemistry and drug discovery.

Chemical Properties and Reactivity

The chemical reactivity of this compound is due to its carboxylic acid group and the benzimidazole moiety. It can undergo reactions that can be utilized in synthesizing more complex molecules or modifying the compound for enhanced biological activity.

Potential Applications

this compound has potential applications in various fields:

- Medicinal Chemistry: It can be a building block for synthesizing biologically active compounds.

- Drug Discovery: It can be a lead compound for developing new drugs.

- Material Science: It can be used in the synthesis of functional materials.

Research and Interaction Studies

Interaction studies involving this compound assess its binding affinity to various biological targets. These studies typically involve:

- Protein-Ligand Binding Assays: Assessing the compound's affinity for target proteins.

- Cell-Based Assays: Evaluating the compound's effects on cellular functions.

- In vivo Studies: Testing the compound's efficacy and safety in animal models.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential.

Structural Similarities and Uniqueness

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methylbenzimidazole | Benzimidazole core with methyl group | Basicity and stability |

| 5-Methylbenzimidazole | Benzimidazole core with methyl on position 5 | Enhanced solubility |

| 1-Methylbenzimidazole | Methyl group at position 1 | Altered electronic properties |

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazole-5-Carboxylic Acid Derivatives

Notes:

- Substituent Effects: The methoxy group in the target compound is electron-donating, enhancing resonance stabilization, whereas fluorine in the 3,4-difluorophenyl analog () is electron-withdrawing, increasing electrophilicity . The trimethoxyphenyl substituent () increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-methoxy-5-methylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Microwave-assisted synthesis under nitrogen using ethyl 4-fluoro-3-nitrobenzoate and substituted anilines can enhance reaction efficiency. Traditional reflux methods with acetic acid as a solvent are also effective but require longer reaction times (~6–8 hours). Catalysts like sodium methoxide and anhydrous magnesium chloride improve cyclization steps .

- Key Parameters : Monitor temperature (80–120°C), solvent polarity, and stoichiometric ratios of intermediates. Purification via recrystallization (DMF/acetic acid mixtures) ensures >95% purity .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be employed to confirm the structural integrity of this benzimidazole derivative?

- Protocol :

- ¹H NMR : Identify aromatic protons in the benzimidazole core (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm).

- FTIR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and benzimidazole ring (C=N at ~1600 cm⁻¹).

- X-ray crystallography (for single crystals): Resolve bond lengths (e.g., C-N: 1.32–1.35 Å) and dihedral angles to validate stereochemistry .

Q. What chromatographic methods are suitable for purity analysis and isolating byproducts during synthesis?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. UV detection at 254 nm identifies impurities (<2% area) .

- TLC : Silica gel plates (ethyl acetate/hexane, 1:1) with Rf ≈ 0.5 under UV visualization .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound against enzyme targets (e.g., kinases, proteases)?

- Approach : Perform molecular docking (AutoDock Vina) using the crystal structure (PDB ID) of target enzymes. Analyze binding affinity (ΔG ≤ -8.0 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., ATP-binding pockets). Validate with MD simulations (100 ns) to assess stability .

- Data Interpretation : Correlate substituent effects (e.g., methoxy groups) with enhanced hydrophobic interactions or reduced steric hindrance .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for benzimidazole derivatives?

- Troubleshooting :

- Bioavailability : Assess logP (2.5–3.5) and aqueous solubility (≤10 µM) to identify absorption limitations.

- Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to detect rapid clearance.

- Metabolite Profiling : LC-MS/MS identifies active or toxic metabolites influencing in vivo outcomes .

Q. How does microwave-assisted synthesis compare to conventional methods in optimizing heterocyclic ring formation for derivatives?

- Comparative Analysis :

- Microwave : Reduces reaction time (20–30 minutes vs. 6 hours) with comparable yields (75–85%). Ideal for thermally sensitive intermediates .

- Conventional Reflux : Higher scalability but risks side reactions (e.g., decarboxylation) at prolonged heating .

Experimental Design & Data Analysis

Q. What experimental controls are critical when assessing this compound’s cytotoxicity in cancer cell lines?

- Controls :

- Positive : Doxorubicin (IC₅₀ ≤ 1 µM).

- Negative : DMSO vehicle (<0.1% v/v).

- Assay Validation : MTT/WST-1 tests with triplicate replicates. Normalize data to untreated cells and account for background absorbance .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- SAR Framework :

- Modify the methoxy group to ethoxy or halogen substituents to alter electron density.

- Introduce methyl groups at the benzimidazole 2-position to enhance steric shielding.

- Replace the carboxylic acid with ester prodrugs to improve membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.